Cas no 66240-21-9 (1-Iodo-7-methoxynaphthalene)

1-ヨード-7-メトキシナフタレンは、有機合成化学において重要な中間体として利用されるナフタレン誘導体です。ヨード基とメトキシ基の位置特異的配置により、パラジウムカップリング反応や置換反応における高い反応性を示します。特に医薬品中間体や機能性材料の合成において、選択的な官能基変換が可能となる点が特徴です。メトキシ基の電子供与性とヨード基の求電子性が相まって、多様な骨格構築反応に対応できます。結晶性が良好なため精製が容易であり、保存安定性にも優れています。

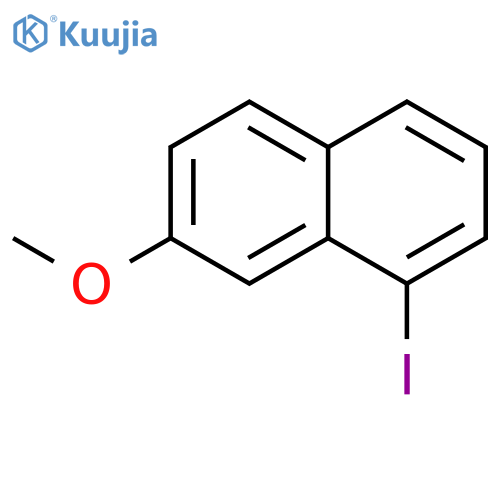

1-Iodo-7-methoxynaphthalene structure

商品名:1-Iodo-7-methoxynaphthalene

1-Iodo-7-methoxynaphthalene 化学的及び物理的性質

名前と識別子

-

- 1-Iodo-7-methoxynaphthalene

- 1-Iodo-7-methoxyphthalene

- DTXSID50597273

- DB-073723

- SCHEMBL9037894

- A19034

- 66240-21-9

-

- MDL: MFCD17012365

- インチ: InChI=1S/C11H9IO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3

- InChIKey: OZTHAOZBGAHYOY-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C=CC=C2I)C=C1

計算された属性

- せいみつぶんしりょう: 283.96981g/mol

- どういたいしつりょう: 283.96981g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

1-Iodo-7-methoxynaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219001227-1g |

1-Iodo-7-methoxynaphthalene |

66240-21-9 | 98% | 1g |

$1617.60 | 2023-09-01 | |

| Crysdot LLC | CD12045430-1g |

1-Iodo-7-methoxynaphthalene |

66240-21-9 | 95+% | 1g |

$748 | 2024-07-24 | |

| eNovation Chemicals LLC | D517525-1g |

1-Iodo-7-methoxynaphthalene |

66240-21-9 | 95% | 1g |

$550 | 2025-02-20 | |

| Chemenu | CM139946-1g |

1-iodo-7-methoxynaphthalene |

66240-21-9 | 95% | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM139946-1g |

1-iodo-7-methoxynaphthalene |

66240-21-9 | 95% | 1g |

$706 | 2021-08-05 | |

| Alichem | A219001227-500mg |

1-Iodo-7-methoxynaphthalene |

66240-21-9 | 98% | 500mg |

$931.00 | 2023-09-01 | |

| eNovation Chemicals LLC | D517525-1g |

1-Iodo-7-methoxynaphthalene |

66240-21-9 | 95% | 1g |

$550 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651100-1g |

1-Iodo-7-methoxynaphthalene |

66240-21-9 | 98% | 1g |

¥5107.00 | 2024-05-04 | |

| Ambeed | A902975-1g |

1-Iodo-7-methoxynaphthalene |

66240-21-9 | 95+% | 1g |

$588.0 | 2024-08-02 | |

| eNovation Chemicals LLC | D517525-1g |

1-Iodo-7-methoxynaphthalene |

66240-21-9 | 95% | 1g |

$550 | 2025-02-21 |

1-Iodo-7-methoxynaphthalene 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

66240-21-9 (1-Iodo-7-methoxynaphthalene) 関連製品

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:66240-21-9)1-Iodo-7-methoxynaphthalene

清らかである:99%

はかる:1g

価格 ($):529.0